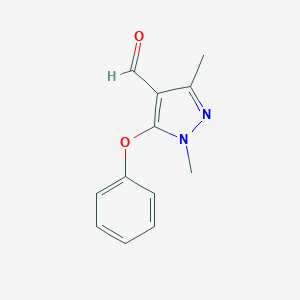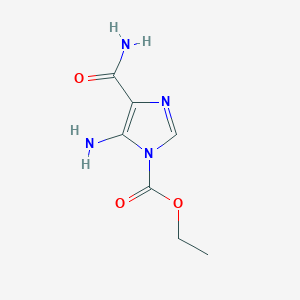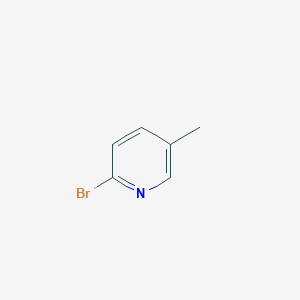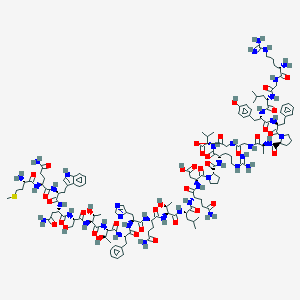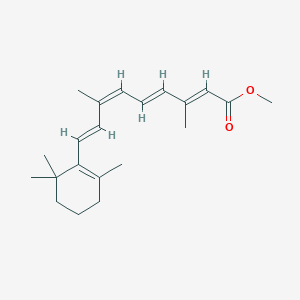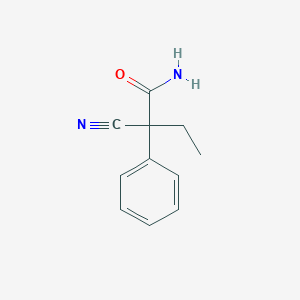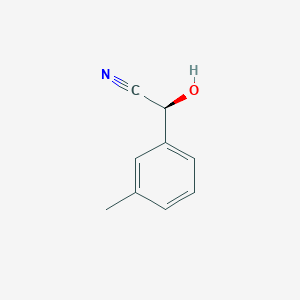
(S)-3-Methylmandelonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methylmandelonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule that is commonly used as a building block in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of (S)-3-Methylmandelonitrile is not fully understood. It is believed to act as a nucleophile in various reactions, such as nucleophilic addition and nucleophilic substitution. (S)-3-Methylmandelonitrile can also undergo hydrolysis to produce mandelic acid, which has been shown to have antibacterial and antifungal properties.
Biochemische Und Physiologische Effekte
(S)-3-Methylmandelonitrile has been shown to have biochemical and physiological effects in various organisms. In plants, it has been shown to have insecticidal properties by inhibiting the feeding behavior of insects. In mammals, it has been shown to have analgesic and anti-inflammatory properties by inhibiting the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-3-Methylmandelonitrile in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its high cost, low availability, and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the research on (S)-3-Methylmandelonitrile. One direction is to study its potential applications in drug discovery, particularly in the synthesis of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly in its interactions with enzymes and other biomolecules. Finally, there is a need to develop new and more efficient synthesis methods for (S)-3-Methylmandelonitrile to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of (S)-3-Methylmandelonitrile involves the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a chiral catalyst. The reaction produces a racemic mixture of (R)- and (S)-3-Methylmandelonitrile, which can be separated using chiral chromatography. The yield of (S)-3-Methylmandelonitrile can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methylmandelonitrile has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and natural products. It has been used as a building block in the synthesis of anticancer agents, antiviral agents, and insecticides. (S)-3-Methylmandelonitrile has also been used as a precursor for the synthesis of natural products, such as mandelonitrile and amygdalin.
Eigenschaften
CAS-Nummer |
105367-21-3 |
|---|---|
Produktname |
(S)-3-Methylmandelonitrile |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI-Schlüssel |
QJOHNFPAIZBELI-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@H](C#N)O |
SMILES |
CC1=CC(=CC=C1)C(C#N)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C#N)O |
Synonyme |
(S)-3-METHYLMANDELONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
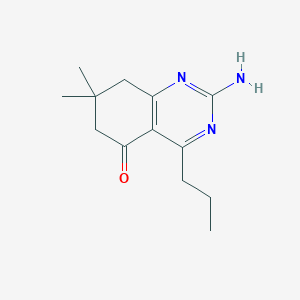
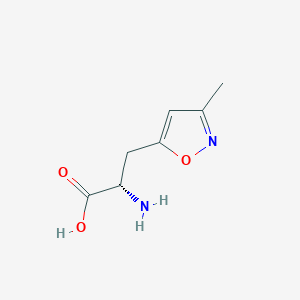
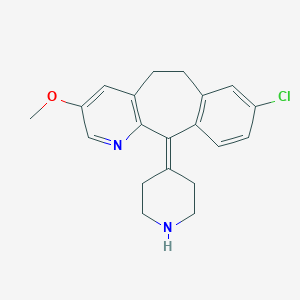
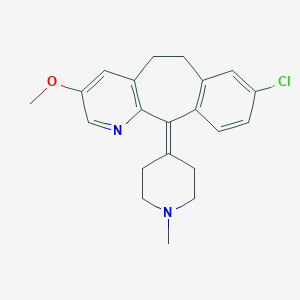
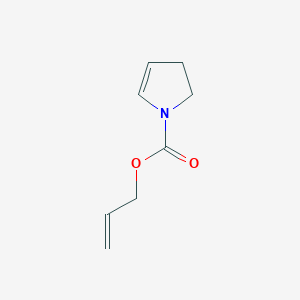
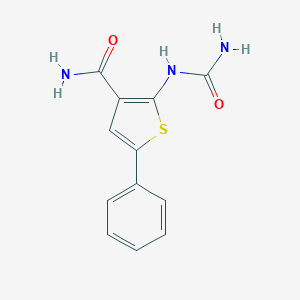
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
